molecular formula C18H20N4O B2788229 11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 2322065-24-5

11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2788229
CAS No.: 2322065-24-5
M. Wt: 308.385
InChI Key: SKGDJUPZZBECIT-UHFFFAOYSA-N
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Description

11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound This compound is notable for its unique structure, which includes multiple fused rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination . The reaction conditions often require the use of catalysts such as sodium alkoxide or manganese triflate, and solvents like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality products.

Chemical Reactions Analysis

Types of Reactions

11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. Reaction conditions often involve moderate temperatures (20-25°C) and the use of catalysts like manganese triflate or sodium alkoxide .

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), thereby modulating necroptosis pathways . The compound’s structure allows it to form coordinate bonds with metal surfaces, providing corrosion protection .

Comparison with Similar Compounds

Properties

IUPAC Name

11-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-17-6-2-5-16-13-7-12(9-22(16)17)8-21(10-13)18-14-3-1-4-15(14)19-11-20-18/h2,5-6,11-13H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGDJUPZZBECIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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